50‑Fold Higher Catalytic Efficiency (Vmax/Km) for p70S6K Compared to the Closest Structural Analog
The peptide KKRNRTLSVA exhibits a 50‑fold greater catalytic efficiency (Vmax/Km) for p70S6K than for MAPKAP kinase‑1, establishing it as a relatively selective substrate for p70S6K. This differential was quantified by direct head‑to‑head comparison against the optimal MAPKAP kinase‑1 substrate KKKNRTLSVA, which differs by only a single amino acid substitution (Lys‑1 → Asn‑2) [1].
| Evidence Dimension | Catalytic efficiency (Vmax/Km) relative to MAPKAP kinase‑1 |
|---|---|
| Target Compound Data | Vmax/Km for p70S6K = 50‑fold higher than for MAPKAP kinase‑1 |
| Comparator Or Baseline | Optimal MAPKAP kinase‑1 substrate KKKNRTLSVA (Km = 0.17 µM for MAPKAP‑K1) |
| Quantified Difference | 50‑fold difference in Vmax/Km (p70S6K vs. MAPKAP‑K1) |
| Conditions | In‑vitro kinase assay using purified recombinant p70S6K and MAPKAP kinase‑1; peptide concentration varied; 33P‑ATP incorporation measured by filter binding |
Why This Matters
This 50‑fold selectivity window enables discrimination of p70S6K activity from the highly homologous MAPKAP kinase‑1 in cellular lysates and inhibitor screens, reducing false‑positive hits from off‑target kinase inhibition.
- [1] Leighton IA, Dalby KN, Caudwell FB, Cohen PT, Cohen P. Comparison of the specificities of p70 S6 kinase and MAPKAP kinase-1 identifies a relatively specific substrate for p70 S6 kinase: the N-terminal kinase domain of MAPKAP kinase-1 is essential for peptide phosphorylation. FEBS Lett. 1995 Nov 20;375(3):289-93. doi: 10.1016/0014-5793(95)01170-j. PMID: 7498520. View Source
